4-({[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid
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Overview
Description
4-({[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid is a complex organic compound featuring a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-5-chlorophenol with various aldehydes in the presence of N,N-dimethylformamide (DMF) and glacial acetic acid as a catalyst . This reaction can be carried out using both conventional and microwave heating techniques to improve yield and selectivity.
Industrial Production Methods
Industrial production methods for this compound often employ green chemistry principles to enhance efficiency and reduce environmental impact. Techniques such as nano-catalysis and multicomponent reactions are utilized to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-({[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are typical, using reagents such as chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted thiazolidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
4-({[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-({[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring structure allows it to bind to enzymes and receptors, modulating their activity. This binding can lead to the inhibition of certain enzymes or the activation of specific signaling pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-one: Exhibits antimicrobial and anticancer activities.
Thiazolidine-2-thione: Investigated for its potential as an antioxidant.
Uniqueness
4-({[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazolidine derivatives .
Properties
Molecular Formula |
C16H19N3O4S |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
4-[[2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C16H19N3O4S/c1-3-17-16-19(4-2)14(21)12(24-16)9-13(20)18-11-7-5-10(6-8-11)15(22)23/h5-8,12H,3-4,9H2,1-2H3,(H,18,20)(H,22,23) |
InChI Key |
JBIVCGFYVVJKPP-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=C(C=C2)C(=O)O)CC |
Origin of Product |
United States |
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